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molecular formula C3H8O2S B1213770 (2R)-3-sulfanylpropane-1,2-diol CAS No. 16495-21-9

(2R)-3-sulfanylpropane-1,2-diol

Cat. No. B1213770
M. Wt: 108.16 g/mol
InChI Key: PJUIMOJAAPLTRJ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05831004

Procedure details

3-Mercapto-1,2-propanediol(3.26 g, 30.00 mmol) was dissolved in benzene (60 mL). Benzophenone dimethyl ketal (13.48 g, 60.0 mmol, 2 equiv.) and CSA (0.70 mg, 3.00 mmol, 0.1 equiv.) were added. The solution was heated with an oil bath to reflux. Benzene/methanol was collected and removed while more benzene was added to the refluxing reaction. After about 200 mL benzene/methanol was distilled out, the reaction was cooled to room temperature, applied directly onto a silica gel column. The column was then eluted was 20%-40% ether/petroleum ether to afford a thick oil as the desired product (3.78 g, 46). Rf =0.25, 20% ether/petroleum ether. 1H NMR (400 MHz, C6D6) δ=2.56 (dd, J=6.3, 10.2 Hz, 1H), 2.83 (dd, J=7.7, 10.2 Hz, 1H), 3.35 (br dd, J=5.3, 11.6 Hz, 1H), 3.44 (br dd, J=3.5, 11.6 Hz, 1H), 3.88-3.95 (m, 1H), 6.94-7.20 (m, 6H), 7.54 (d, J=7.5 Hz, 2H), 7.70 (d, J=7.5 Hz, 2H). 13C NMR (100 MHz, C6D6) δ=35.90, 63.97, 83.29, 100.20, 126-129 (m).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].CO[C:9](OC)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O>C1C=CC=CC=1>[C:10]1([C:9]2([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[S:1][CH2:2][CH:3]([CH2:4][OH:5])[O:6]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
SCC(CO)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
13.48 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)(C1=CC=CC=C1)OC
Name
Quantity
0.7 mg
Type
reactant
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated with an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Benzene/methanol was collected
CUSTOM
Type
CUSTOM
Details
removed while more benzene
ADDITION
Type
ADDITION
Details
was added to the refluxing reaction
DISTILLATION
Type
DISTILLATION
Details
After about 200 mL benzene/methanol was distilled out
WASH
Type
WASH
Details
The column was then eluted

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OC(CS1)CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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